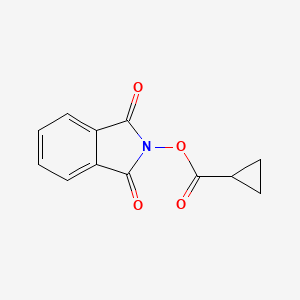

1,3-Dioxoisoindolin-2-YL cyclopropanecarboxylate

Description

Properties

IUPAC Name |

(1,3-dioxoisoindol-2-yl) cyclopropanecarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c14-10-8-3-1-2-4-9(8)11(15)13(10)17-12(16)7-5-6-7/h1-4,7H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRFYZKZLYMXLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxoisoindolin-2-yl cyclopropanecarboxylate can be synthesized through a multi-step process involving the condensation of an aromatic primary amine with a maleic anhydride derivative. The reaction typically involves the use of solvents such as dichloromethane and catalysts like triethylamine. The reaction mixture is stirred for several hours, followed by the addition of hydrochloric acid to precipitate the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxoisoindolin-2-yl cyclopropanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis

1,3-Dioxoisoindolin-2-YL cyclopropanecarboxylate serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions, including oxidation, reduction, and substitution. -

Biological Activity

The compound is under investigation for its biological activities, particularly its interactions with biomolecules. Preliminary studies suggest potential effects on enzyme activity and receptor binding, which could lead to new therapeutic agents. -

Pharmaceutical Development

Research is ongoing to evaluate the compound's efficacy as a pharmaceutical intermediate or active ingredient. Its structural characteristics may provide pathways for developing drugs targeting specific diseases or conditions. -

Material Science

In industrial applications, this compound is utilized in producing materials with desired properties, such as polymers and dyes. Its chemical stability and reactivity make it suitable for various formulations.

A study evaluated the interaction of this compound with specific enzymes related to metabolic pathways. The results indicated that the compound could inhibit certain enzyme activities, suggesting potential applications in metabolic disorders.

Case Study 2: Material Development

Research focused on incorporating this compound into polymer matrices to enhance mechanical properties. The findings demonstrated improved tensile strength and thermal stability compared to traditional materials.

Case Study 3: Pharmacological Exploration

A clinical trial investigated the safety and efficacy of a drug formulation containing this compound as an active ingredient for treating a specific type of cancer. Preliminary results showed promising outcomes in tumor reduction rates.

Mechanism of Action

The mechanism of action of 1,3-dioxoisoindolin-2-yl cyclopropanecarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key derivatives of 1,3-dioxoisoindolin-2-yl cyclopropanecarboxylate and their distinguishing features:

Key Observations :

Substituent Effects on Yield: The 3-methoxyphenyl derivative (1c) achieves the highest yield (87%), likely due to reduced steric hindrance compared to the 2-methoxyphenyl analog (1b, 80%) and enhanced resonance stabilization .

Spectral Distinctions :

- Methoxy vs. Fluoro : The methoxy group in 1b produces a distinct singlet at δ 3.97 ppm, while fluorine in 1i causes deshielding of adjacent aromatic protons (δ 7.22–6.97 ppm) .

- Cyclopropane protons consistently appear as quartets (J = 4.4 Hz) between δ 1.3–1.9 ppm across derivatives, confirming structural integrity .

Functional Group Modifications: Derivatives like 4d (nitro-substituted phthalimide) and 3-phenylpropanoate () demonstrate how altering the ester or phthalimide components can tailor reactivity and physical properties .

Biological Activity

1,3-Dioxoisoindolin-2-yl cyclopropanecarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a dioxoisoindoline moiety linked to a cyclopropanecarboxylate group, this compound has shown promise in various pharmacological applications, particularly in anticancer research.

- Molecular Formula : C₁₄H₁₃NO₄

- Molecular Weight : Approximately 259.26 g/mol

- Structural Features :

- Contains two carbonyl groups (C=O) attached to an isoindoline structure.

- The cyclopropane ring contributes to its reactivity and biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro experiments have demonstrated that this compound exhibits superior anticancer activity against various cancer cell lines compared to established treatments such as thalidomide and imatinib. Notably, it has shown efficacy against:

| Cancer Type | Comparative Activity |

|---|---|

| Non-small cell lung cancer | Better than thalidomide |

| Central nervous system tumors | Better than thalidomide |

| Melanoma | Superior to imatinib |

| Renal cancer | Better than thalidomide |

| Prostate cancer | Better than thalidomide |

| Breast cancer | Better than thalidomide |

These findings suggest that the compound's mechanism may involve specific interactions with molecular targets that modulate cellular pathways related to cancer growth and survival.

The biological activity of this compound is believed to involve the following mechanisms:

- Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity and influencing metabolic pathways.

- Cell Signaling Modulation : It can activate or inhibit signaling pathways that lead to changes in gene expression, affecting cellular processes such as proliferation and apoptosis.

Case Studies

- Study on Anticancer Efficacy : A comparative study evaluated the effects of this compound against various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in melanoma cells, outperforming traditional chemotherapeutic agents.

- Mechanistic Insights : Another research effort focused on elucidating the molecular targets of the compound. It was found that the compound interacts with cytochrome P450 enzymes, which are critical for drug metabolism, suggesting its potential role in drug interactions and metabolic modulation .

Applications in Research

This compound serves as a valuable building block in organic synthesis and has potential applications in:

Q & A

Q. How can the crystal structure of 1,3-dioxoisoindolin-2-yl derivatives be determined experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining crystal structures. For derivatives like 3-(1,3-dioxoisoindolin-2-yl)propanenitrile, data collection at low temperatures (e.g., 273 K) improves resolution. Refinement using SHELXL ensures accurate modeling of atomic positions and thermal parameters. WinGX is recommended for data integration and ORTEP-3 for visualizing molecular geometry and intermolecular interactions (e.g., C–H⋯N/O hydrogen bonds). Validation tools in SHELXPRO should confirm data-to-parameter ratios (>12:1) and R-factors (<0.05) to ensure reliability .

Q. What synthetic strategies are effective for preparing 1,3-dioxoisoindolin-2-yl derivatives?

Methodological Answer: Common methods include nucleophilic substitution or condensation reactions. For example, coupling cyclopropanecarboxylic acid derivatives with isoindoline-1,3-dione precursors under mild acidic conditions yields target compounds. Solvent selection (e.g., dry THF or DCM) and catalysts like DCC (dicyclohexylcarbodiimide) enhance reaction efficiency. Reaction progress should be monitored via TLC or HPLC, with purification by recrystallization or column chromatography .

Q. How are hydrogen-bonding interactions analyzed in 1,3-dioxoisoindolin-2-yl crystals?

Methodological Answer: Graph-set analysis is used to classify hydrogen-bonding patterns (e.g., chains, rings). For derivatives like the title compound, C–H⋯O/N interactions are identified using crystallographic software (e.g., Mercury or PLATON). Distance-angle criteria (D < 3.5 Å, θ > 120°) and topology maps help quantify packing motifs. These interactions stabilize crystal lattices and inform polymorphism studies .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for 1,3-dioxoisoindolin-2-yl derivatives be resolved?

Methodological Answer: Discrepancies in bond lengths or angles may arise from disorder, twinning, or poor data resolution. Use SHELXD for phase problem solutions and iterative refinement in SHELXL to model disorder. High-resolution data (≤0.8 Å) and Hirshfeld surface analysis validate intermolecular interactions. Cross-validate with spectroscopic data (e.g., NMR, IR) to confirm functional group integrity .

Q. What methodologies optimize the synthesis of enantiomerically pure 1,3-dioxoisoindolin-2-yl cyclopropanecarboxylates?

Methodological Answer: Chiral auxiliaries or asymmetric catalysis (e.g., Ru(bpy)₃²⁺ complexes ) can induce enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For example, dimethyl 1,3-dioxolane derivatives achieved >99% ee using chiral ligands, confirmed by retention time shifts in HPLC . Recrystallization in chiral solvents further purifies enantiomers.

Q. How do structural modifications of 1,3-dioxoisoindolin-2-yl derivatives affect biological activity?

Methodological Answer: Structure-activity relationships (SAR) are assessed via systematic substitution. For antimicrobial studies, synthesize analogs with varying substituents (e.g., methyl, nitro, or halogens) and test minimum inhibitory concentrations (MICs) against bacterial/fungal strains . Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target enzymes (e.g., bacterial gyrase). Correlate steric/electronic effects (Hammett constants) with bioactivity trends .

Q. What computational tools predict the stability of 1,3-dioxoisoindolin-2-yl derivatives under varying conditions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model thermodynamic stability and degradation pathways. Solvent effects are simulated using COSMO-RS. For photostability, time-dependent DFT evaluates excited-state behavior. Validate predictions with accelerated stability testing (e.g., 40°C/75% RH for 6 months) and HPLC-MS degradation profiling .

Specialized Methodological Considerations

Q. How are high-throughput crystallography pipelines applied to 1,3-dioxoisoindolin-2-yl derivatives?

Methodological Answer: Automated platforms (e.g., Bruker D8 Venture) enable rapid data collection. SHELXC/D/E pipelines process multiple datasets for phase determination, while machine learning tools (e.g., CRANK-2) classify crystal forms. High-throughput screening identifies co-crystallization agents for poorly diffracting samples .

Q. What experimental designs mitigate polymorphism in 1,3-dioxoisoindolin-2-yl crystals?

Methodological Answer: Control crystallization conditions (solvent, cooling rate, seeding) to favor a single polymorph. Slurrying in solvent mixtures at controlled temperatures promotes thermodynamically stable forms. Use powder XRD and DSC to detect polymorphic transitions. For metastable forms, nano-crystallization techniques (e.g., microfluidics) are effective .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.